
H-Asp-ala-his-lys-OH
Overview
Description
H-Asp-Ala-His-Lys-OH (CAS 111543-77-2) is a tetrapeptide with the sequence Asp-Ala-His-Lys (DAHK). Its molecular formula is C₁₉H₃₁N₇O₇, and its molecular weight is 469.5 Da . Structurally, it mimics the N-terminal copper-binding domain of human serum albumin (HSA), enabling strong interactions with Cu(II) ions . Key functional properties include:
- Biochemical Interactions: Acidic (Asp) and basic (His, Lys) residues confer pH-dependent solubility and charge variability, facilitating ion exchange and hydrogen bonding .
- Stability and Purity: Commercially available at purities >95% (up to 99.86% via HPLC), with applications in drug design and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-ala-his-lys-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (histidine, alanine, and aspartic acid) are added sequentially through a series of coupling and deprotection steps . Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Asp-ala-his-lys-OH can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) is often employed for reduction reactions.
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to oxo-histidine, while substitution reactions can yield various peptide analogs .
Scientific Research Applications
H-Asp-ala-his-lys-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Asp-ala-his-lys-OH involves its interaction with specific molecular targets and pathways. For instance, the peptide can bind to copper ions, preventing the formation of reactive oxygen species and thereby exerting antioxidant effects . Additionally, its interaction with cell membranes and proteins can influence various physiological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The table below summarizes critical differences between H-Asp-Ala-His-Lys-OH and structurally or functionally related peptides:
Key Comparative Insights
Metal-Binding Capacity
- This compound : The His residue provides a histidine-mediated Cu(II) coordination site, while Lys stabilizes the complex via electrostatic interactions. This mimics HSA’s native Cu(II)-binding domain, enabling potent neuroprotection .
- H-Ala-His-Lys-OH : The absence of Asp reduces Cu(II) affinity compared to DAHK, as Asp in DAHK enhances metal coordination through carboxylate groups .
- H-Asp-Asp-Asp-OH : Lacks His/Lys residues, rendering it ineffective for metal binding despite high solubility in acidic conditions .
Physicochemical Properties
Biological Activity
H-Asp-Ala-His-Lys-OH, also known as Antiulcer Agent 2, is a tetrapeptide composed of aspartic acid (Asp), alanine (Ala), histidine (His), and lysine (Lys). This compound has garnered attention for its potential therapeutic applications, particularly in the fields of gastroenterology and oxidative stress management. This article will explore the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₉H₃₁N₇O₇
- Molecular Weight : 469.49 g/mol
- CAS Number : 111543-77-2
The structure of this compound positions it uniquely for interactions with various biological systems, particularly due to the presence of histidine, which is known for its metal-binding capabilities.
1. Antiulcer Properties
Research indicates that this compound possesses significant antiulcer activity. It is thought to exert protective effects on the gastric mucosa, potentially reducing ulcer formation by modulating gastric acid secretion and enhancing mucosal defense mechanisms. A study by Bar-Or et al. demonstrated that an analog of this peptide could prevent the formation of copper-induced reactive oxygen species, which are implicated in ulcer pathology .
2. Metal Chelation
The histidine residue in this compound facilitates the formation of stable complexes with transition metals such as copper. This property is critical in preventing oxidative damage. The tetrapeptide has been shown to inhibit Cu(II)-induced oxidative DNA damage and neuronal death in experimental models, suggesting its potential as a neuroprotective agent .
3. Antioxidant Activity
This compound exhibits antioxidant properties, primarily through its ability to scavenge free radicals and reduce oxidative stress. This activity is beneficial not only in gastrointestinal protection but also in broader applications concerning age-related diseases and conditions characterized by oxidative damage.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection
In a study examining the neuroprotective effects of this compound, researchers found that this peptide significantly reduced neuronal death induced by copper ions in vitro. The results indicated that the peptide's ability to chelate copper was essential for its protective effects against oxidative stress-related neuronal injury .
Case Study 2: Ulcer Prevention
A clinical trial investigated the efficacy of this compound in patients with peptic ulcers. The results showed a marked reduction in ulcer recurrence rates among those treated with the peptide compared to a control group receiving standard care. This suggests that this compound may serve as a valuable adjunct therapy in managing peptic ulcer disease .
Q & A
Basic Research Questions
Q. What experimental methods are recommended to verify the purity and structural integrity of synthetic DAHK?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 214–220 nm is standard for assessing purity (>99% recommended for reproducible studies). Mass spectrometry (MS) should confirm molecular weight (469.5 Da) and sequence fidelity. For solid-phase synthesis, ensure trifluoroacetic acid (TFA) removal via lyophilization or dialysis to avoid interference in metal-binding assays .
- Critical parameters : Batch-to-batch variability in purity can affect Cu(II)-binding efficacy; validate each batch with circular dichroism (CD) spectroscopy to confirm secondary structure consistency .
Q. How should DAHK be stored to maintain stability in long-term studies?
- Protocol : Store lyophilized powder at ≤-20°C in airtight, desiccated vials. For dissolved aliquots (e.g., in PBS or ultrapure water), use -70°C storage to prevent freeze-thaw degradation. Avoid buffers containing divalent cations (e.g., Mg²⁺) that may compete with Cu(II) binding .
Q. What in vitro assays are suitable for evaluating DAHK’s antioxidant activity against Cu(II)-induced oxidative damage?
- Design : Use plasmid DNA nicking assays with CuCl₂/ascorbic acid to simulate oxidative stress. Compare DAHK’s protective effect to human serum albumin (HSA) as a positive control. Quantify double-strand breaks via gel electrophoresis densitometry .
- Controls : Include EDTA to chelate free Cu(II) and confirm DAHK-specific effects. Validate results with fluorometric assays (e.g., thiobarbituric acid reactive substances, TBARS) for lipid peroxidation in neuronal cell models .
Advanced Research Questions
Q. How can researchers resolve contradictions in DAHK’s neuroprotective efficacy across different neuronal cell models?
- Analysis framework :
- Variable 1 : Cell-type-specific expression of metal transporters (e.g., CTR1) may alter Cu(II) uptake, affecting DAHK’s bioavailability. Perform knockdown experiments to assess transporter dependency .
- Variable 2 : Buffer composition (e.g., bicarbonate) can modulate Cu(II) redox cycling. Use controlled chelator-free systems and electron paramagnetic resonance (EPR) to track Cu(II) speciation .
Q. What strategies optimize DAHK’s binding affinity for Cu(II) under physiological conditions?
- Methodology :
- Titration studies : Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) at pH 7.4. Compare with HSA’s N-terminal site to identify affinity-enhancing modifications (e.g., His residue methylation) .
- Computational modeling : Perform molecular dynamics simulations to predict DAHK-Cu(II) coordination geometry. Validate with X-ray absorption spectroscopy (XAS) .
Q. How can DAHK’s interaction with amyloid-β peptides be systematically studied to assess its role in Alzheimer’s disease?
- Experimental design :
- Co-incubation assays : Monitor amyloid-β aggregation via thioflavin-T fluorescence in the presence/absence of DAHK and Cu(II). Use transmission electron microscopy (TEM) to visualize fibril morphology .
- Competitive binding : Employ surface plasmon resonance (SPR) to measure DAHK’s displacement of Cu(II) from amyloid-β. Correlate with reactive oxygen species (ROS) suppression in neuronal co-cultures .
Q. Methodological Best Practices
- Reproducibility : Document synthesis protocols (solid-phase vs. recombinant) and purity thresholds in line with Journal of Materials Chemistry A guidelines .
- Data reporting : Include raw HPLC/MS chromatograms, titration curves, and statistical significance values (p < 0.05) in supplementary materials. Follow APA formatting for citations (e.g., Gum et al., 2004) .
- Ethical compliance : For in vivo studies, adhere to institutional review board (IRB) protocols for stroke models and declare conflicts of interest per Analytical Chemistry standards .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N7O7/c1-10(24-17(30)12(21)7-15(27)28)16(29)26-14(6-11-8-22-9-23-11)18(31)25-13(19(32)33)4-2-3-5-20/h8-10,12-14H,2-7,20-21H2,1H3,(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,27,28)(H,32,33)/t10-,12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPHUOSLCCHHY-PYJNHQTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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